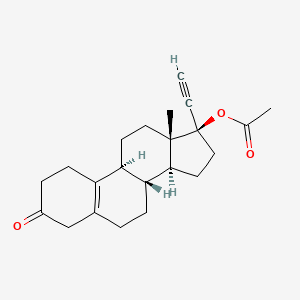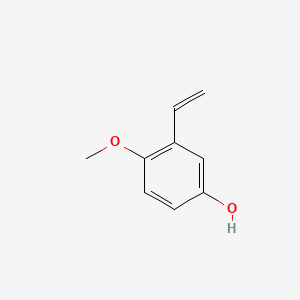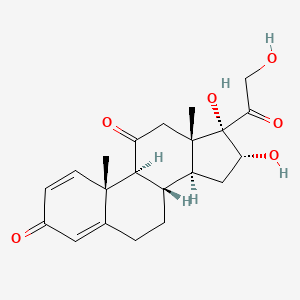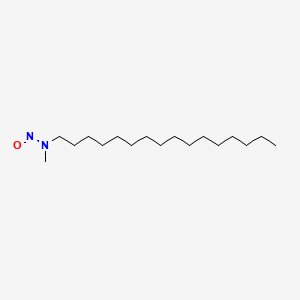
Pyridoxamine-d3 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxamine-d3 Dihydrochloride is the deuterium labeled form of Pyridoxamine dihydrochloride . It is a stable isotope-labeled compound and an analog of pyridoxamine, which is a form of vitamin B6 . The natural source of pyridoxamine is animal foods, and its deficiency in humans potentially causes sideroblastic anemia, weakness, insomnia, and neurological disorders .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of this compound is 244.13 . Its formula is C8H11D3Cl2N2O2 . The SMILES string representation of its structure is NCC1=C(O)C(C([2H])([2H])[2H])=NC=C1CO.Cl.Cl .Chemical Reactions Analysis
This compound is involved in Maillard or browning reactions that lead to the formation of advanced glycation end products (AGEs) on protein . AGE inhibitors such as aminoguanidine and pyridoxamine have proven effective in animal model and clinical studies .Scientific Research Applications
Role in Diabetic Nephropathy Research
Pyridoxamine dihydrochloride has been studied for its effects on diabetic nephropathy, a complication of diabetes that affects the kidneys. Research indicates its capability to block pathogenic oxidative pathways that contribute to the progression of this condition. A pilot study designed to test entry criteria and outcomes for diabetic nephropathy patients found that pyridoxamine dihydrochloride might have a treatment effect, particularly in patients not requiring Pharmaco-Stabilization Phase (PSP) and those with entry serum creatinine (SCr) levels below 2.0 mg/dl. These findings suggest the importance of stable ACE/ARB therapy duration and the need for careful consideration of blood pressure and antihypertensive adjustments in future trials (Dwyer et al., 2014).
Advanced Glycation End Products Inhibition
Pyridoxamine dihydrochloride's capacity to inhibit the formation of advanced glycation end products (AGEs) and scavenge reactive oxygen species and toxic carbonyls has been explored. These actions could potentially translate into renoprotective effects, although a significant change in serum creatinine from baseline over 52 weeks was not observed in a placebo-controlled trial. However, the trial suggested that patients with less renal impairment might benefit from its use, indicating a potential application in early intervention strategies (Lewis et al., 2012).
Environmental Applications
In environmental science, pyridoxamine has been utilized as a novel, environmentally friendly colorimetric method for quantifying residual chlorine in water, offering a safer alternative to traditional methods that use potentially toxic reagents. This application is particularly relevant in municipal and industrial settings where chlorine is a common disinfectant (Kaarsholm et al., 2021).
Neurotoxicity and Safety Studies
Safety and toxicity studies have provided insights into pyridoxamine dihydrochloride's profile, particularly its potential for causing neurotoxic effects. A study assessing neurotoxicity in rats following intravenous administration of pyridoxamine dihydrochloride found no treatment-related effects on the nervous system, contributing valuable data to its safety profile for further clinical development (Sullivan et al., 2017).
Mechanisms of Action in Disease Prevention
Research has also delved into the mechanisms by which pyridoxamine dihydrochloride protects proteins from functional damage by specific reactive carbonyl species (RCS), like 3-deoxyglucosone. It was demonstrated that pyridoxamine could protect against RCS-induced protein damage through a novel mechanism, highlighting its potential therapeutic effect in diabetic nephropathy and possibly other conditions characterized by elevated RCS levels (Chetyrkin et al., 2008).
Mechanism of Action
Target of Action
Pyridoxamine-d3 Dihydrochloride, a form of vitamin B6, primarily targets enzymes that are dependent on pyridoxal phosphate (PLP) . These enzymes play a crucial role in various biochemical reactions, including the synthesis, degradation, and interconversion of amino acids . This compound also targets the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs) .
Mode of Action
This compound interacts with its targets by inhibiting the Maillard reaction and blocking the formation of AGEs . It forms stable complexes with metal ions that catalyze the oxidative reactions in the advanced stages of the protein glycation cascade . Additionally, it reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the metabolism of amino acids and neurotransmitters . It also influences lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways . By inhibiting the Maillard reaction, it impacts the formation of AGEs, which are implicated in various pathological conditions, including diabetes .
Pharmacokinetics
It is known that it can be obtained from dietary sources and can be interconverted into different forms according to the body’s needs .
Result of Action
The action of this compound results in the inhibition of AGE formation, thereby reducing the chemical modification of proteins during aging and in diabetes . It also helps maintain the biochemical homeostasis of the body by serving as a coenzyme for more than 160 enzymatic reactions .
Action Environment
It is known that the efficacy of vitamin b6 compounds can be influenced by factors such as diet, age, and health status .
Safety and Hazards
Pyridoxamine-d3 Dihydrochloride should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of contact, wash with plenty of soap and water . If irritation occurs, seek medical advice .
Future Directions
Pyridoxamine and pyridoxal have been found to be more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I . Thus, Pyridoxamine-d3 Dihydrochloride and similar compounds may prove useful for limiting the increased chemical modification of tissue proteins and associated pathology in aging and chronic diseases, including both diabetes and atherosclerosis .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Pyridoxamine-d3 Dihydrochloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Pyridoxine-d3", "Ammonium chloride", "Hydrochloric acid", "Sodium nitrite" ], "Reaction": [ "Step 1: Pyridoxine-d3 is reacted with hydrochloric acid to form pyridoxine-d3 hydrochloride.", "Step 2: Pyridoxine-d3 hydrochloride is then reacted with sodium nitrite and hydrochloric acid to form pyridoxal-d3.", "Step 3: Pyridoxal-d3 is then reacted with ammonium chloride and sodium borohydride to form pyridoxamine-d3.", "Step 4: Pyridoxamine-d3 is finally reacted with hydrochloric acid to form Pyridoxamine-d3 Dihydrochloride." ] } | |
CAS No. |
1173148-03-2 |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
171.214 |
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/i1D3 |
InChI Key |
NHZMQXZHNVQTQA-FIBGUPNXSA-N |
SMILES |
CC1=NC=C(C(=C1O)CN)CO |
Synonyms |
4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol-d3 Dihydrochloride; 2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine-d3 Dihydrochloride; Pyridorin-d3 Dihydrochloride; Pyridoxylamine-d3 Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
